molecular formula C13H13N3OS2 B398368 Zndm19

Zndm19

Cat. No.: B398368
M. Wt: 291.4g/mol
InChI Key: XUFSUEIOTWCTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zndm19 typically involves a multi-step process. One common method involves the condensation of 1H-indole-3-carbaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Zndm19 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate stands out due to its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C13H13N3OS2

Molecular Weight

291.4g/mol

IUPAC Name

methyl N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminocarbamodithioate

InChI

InChI=1S/C13H13N3OS2/c1-3-8-16-10-7-5-4-6-9(10)11(12(16)17)14-15-13(18)19-2/h3-7,17H,1,8H2,2H3

InChI Key

XUFSUEIOTWCTJI-UHFFFAOYSA-N

SMILES

CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O

Canonical SMILES

CSC(=S)N=NC1=C(N(C2=CC=CC=C21)CC=C)O

Origin of Product

United States

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